Ethyl 9H-fluoren-9-ylphosphonochloridate
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Overview
Description
Ethyl 9H-fluoren-9-ylphosphonochloridate is a chemical compound that belongs to the class of phosphonochloridates It is characterized by the presence of a fluorenyl group attached to a phosphonochloridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9H-fluoren-9-ylphosphonochloridate typically involves the reaction of 9H-fluoren-9-ylphosphonic acid with thionyl chloride to form the corresponding phosphonochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
9H-fluoren-9-ylphosphonic acid+thionyl chloride→Ethyl 9H-fluoren-9-ylphosphonochloridate+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9H-fluoren-9-ylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The fluorenyl group can undergo oxidation to form fluorenone derivatives or reduction to form fluorenyl alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding phosphonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: The reaction is carried out in aqueous medium under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of phosphonates, phosphonamides, or phosphonothioates.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Hydrolysis: Formation of 9H-fluoren-9-ylphosphonic acid.
Scientific Research Applications
Ethyl 9H-fluoren-9-ylphosphonochloridate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various phosphonate derivatives, which are important intermediates in organic synthesis.
Materials Science: The compound is used in the preparation of functionalized materials, including polymers and dendrimers, due to its ability to form stable phosphonate linkages.
Biology and Medicine: Phosphonate derivatives of this compound are investigated for their potential as enzyme inhibitors and therapeutic agents.
Industry: The compound is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 9H-fluoren-9-ylphosphonochloridate involves the reactivity of the phosphonochloridate group. The chlorine atom can be displaced by nucleophiles, leading to the formation of various phosphonate derivatives. These derivatives can interact with biological targets, such as enzymes, by mimicking the natural substrates or inhibitors. The fluorenyl group can also participate in π-π interactions and other non-covalent interactions, enhancing the binding affinity of the compound to its molecular targets.
Comparison with Similar Compounds
Ethyl 9H-fluoren-9-ylphosphonochloridate can be compared with other similar compounds, such as:
9H-Fluoren-9-one: A ketone derivative of fluorene, used as a precursor in organic synthesis.
9H-Fluoren-9-ylmethyl chloroformate: Used in peptide synthesis as a protecting group for amino acids.
9H-Fluoren-9-ylmethoxycarbonyl chloride: Another protecting group used in organic synthesis.
Uniqueness
This compound is unique due to its phosphonochloridate group, which imparts distinct reactivity and allows for the formation of a wide range of phosphonate derivatives. This makes it a valuable reagent in organic synthesis and materials science.
Properties
CAS No. |
835920-00-8 |
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Molecular Formula |
C15H14ClO2P |
Molecular Weight |
292.69 g/mol |
IUPAC Name |
9-[chloro(ethoxy)phosphoryl]-9H-fluorene |
InChI |
InChI=1S/C15H14ClO2P/c1-2-18-19(16,17)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,2H2,1H3 |
InChI Key |
YROSIBZAFCZYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1C2=CC=CC=C2C3=CC=CC=C13)Cl |
Origin of Product |
United States |
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